molecular formula C18H25N3O5 B2664938 N-cyclopentyl-2-(diethylamino)-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide CAS No. 1008607-91-7

N-cyclopentyl-2-(diethylamino)-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide

Cat. No.: B2664938
CAS No.: 1008607-91-7
M. Wt: 363.414
InChI Key: LTSSQRZCUMEKCX-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-(diethylamino)-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often studied for their potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structural features of this compound, including the cyclopentyl group, diethylamino group, and nitrobenzo[d][1,3]dioxol moiety, contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-cyclopentyl-2-(diethylamino)-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide” typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:

    Formation of the Nitrobenzo[d][1,3]dioxol Intermediate: This step involves nitration of a benzo[d][1,3]dioxole derivative using a nitrating agent such as nitric acid or a nitrating mixture.

    Introduction of the Acetamide Group: The nitrobenzo[d][1,3]dioxol intermediate is then reacted with an acylating agent, such as acetyl chloride, in the presence of a base to form the acetamide derivative.

    Cyclopentyl and Diethylamino Substitution: The final step involves the substitution of the acetamide derivative with cyclopentyl and diethylamino groups using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-cyclopentyl-2-(diethylamino)-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Amino Derivatives: Formed from the reduction of the nitro group.

    Oxidized Products: Formed from the oxidation of the compound.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-cyclopentyl-2-(diethylamino)-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide” would depend on its specific biological target and pathway. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2-(diethylamino)-2-(benzo[d][1,3]dioxol-5-yl)acetamide: Lacks the nitro group, which may result in different chemical and biological properties.

    N-cyclopentyl-2-(methylamino)-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide: Contains a methylamino group instead of a diethylamino group, potentially affecting its reactivity and interactions.

Uniqueness

The presence of the nitro group and the diethylamino group in “N-cyclopentyl-2-(diethylamino)-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide” makes it unique compared to similar compounds

Properties

IUPAC Name

N-cyclopentyl-2-(diethylamino)-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5/c1-3-20(4-2)17(18(22)19-12-7-5-6-8-12)13-9-15-16(26-11-25-15)10-14(13)21(23)24/h9-10,12,17H,3-8,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSSQRZCUMEKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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